Cytotoxicity Profile: Broad-Spectrum Activity vs. Phenyl Chalcones in Cancer Cell Lines
4-Thiophen-3-yl-but-3-en-2-one exhibits a distinct, broad-spectrum in vitro cytotoxicity profile against multiple cancer cell lines, with IC50 values consistently below 25-30 µM, positioning it as a viable starting point for thiophene-based anticancer agent development . While this activity is generally lower than that of optimized lead compounds (e.g., thiophene-functionalized chalcone CHA1 with an IC50 of 19.576 µM against MCF-7 [1]), the parent compound serves as a valuable reference for assessing the impact of further structural elaboration on potency and selectivity. Its unsubstituted scaffold provides a clean baseline for structure-activity relationship studies.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) in cancer cell lines |
|---|---|
| Target Compound Data | HepG-2 (liver cancer): < 25 µM; MCF-7 (breast cancer): < 25 µM; PC-3 (prostate cancer): < 30 µM |
| Comparator Or Baseline | CHA1 (thiophene-functionalized chalcone): MCF-7 IC50 = 19.576 µM |
| Quantified Difference | Target compound activity is in the low micromolar range (<30 µM) across multiple lines; comparator CHA1 shows ~20 µM in MCF-7 specifically. |
| Conditions | In vitro cell viability assays (MTT or similar) in HepG-2, MCF-7, and PC-3 cell lines. |
Why This Matters
This broad activity profile establishes the compound as a useful reference for initial hit identification in oncology programs, where modifications to the core scaffold can be quantitatively benchmarked against this baseline cytotoxicity.
- [1] Thiophene Functionalised Chalcones with Anticancer Potential: Synthesis, Molecular Docking, Molecular Dynamics, and Cytotoxicity Evaluation. Journal of Molecular Structure 2025, 144115. DOI: 10.1016/j.molstruc.2025.144115. View Source
